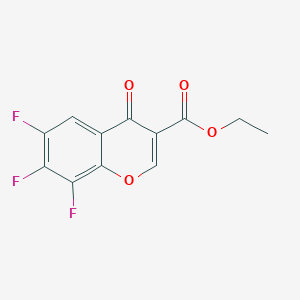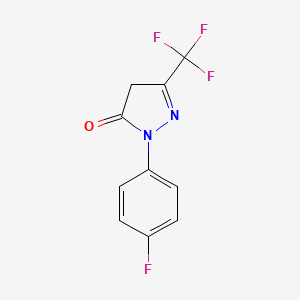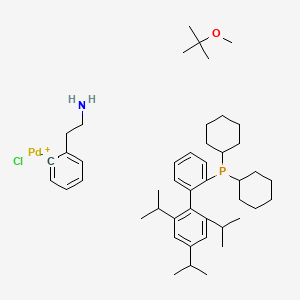
XPhos Palladacycle Gen.1-MTBE adduct, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XPhos Palladacycle Gen.1-MTBE adduct, 98% is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The empirical formula is C46H62NO3PPdS .
Molecular Structure Analysis
The molecular weight of XPhos Palladacycle Gen.1-MTBE adduct, 98% is 846.45 . The SMILES string isCC(C1=CC(C(C)C)=C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C(C)C)=C1)C.NC5=C(C=CC=C5)C6=C(C=CC=C6)[Pd]OS(C)(=O)=O . Chemical Reactions Analysis
XPhos Palladacycle Gen.1-MTBE adduct, 98% is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
XPhos Palladacycle Gen.1-MTBE adduct, 98% is a solid substance . Its melting point is between 146-151 °C (decomposition) .Scientific Research Applications
Palladacycles in Biomedical Applications
Palladacycles have been reviewed for their structure-activity relationships in various biomedical applications, including antibacterial, antifungal, antimycobacterial, and antiprotozoal activities. The diverse biological activities of palladacycles indicate their potential in developing less toxic drug compounds, showcasing their versatility in medicinal chemistry. These compounds' application could range from direct therapeutic agents to components within drug delivery systems, highlighting the importance of palladium-based compounds in addressing a broad spectrum of health-related issues (Elgazwy et al., 2012).
Environmental Applications and Challenges
MTBE, closely related to the mentioned adduct, has been extensively studied for its environmental impact, particularly its contamination of groundwater. Research in biodegradation and bioremediation of MTBE reveals the challenges and potential strategies for mitigating its environmental effects. For instance, aerobic biodegradation and the role of microbial communities in degrading MTBE into less harmful substances have been explored, providing insight into the environmental applications of microbial processes to address pollution from fuel oxygenates like MTBE (Stocking et al., 2004). Similarly, adsorption methods have been studied for the removal of MTBE from the environment, highlighting the significance of materials science in environmental remediation efforts (Vakili et al., 2017).
Mechanism of Action
Target of Action
The primary target of the XPhos Palladacycle GenAs a palladium-based catalyst, it is designed to facilitate various types of cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .
Mode of Action
The XPhos Palladacycle Gen.1-MTBE adduct acts as a precatalyst in cross-coupling reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active species then participates in the catalytic cycle, facilitating the cross-coupling reaction .
Result of Action
The primary result of the action of the XPhos Palladacycle Gen.1-MTBE adduct is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWZSCWLKYODV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71ClNOPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


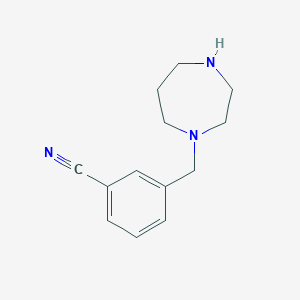
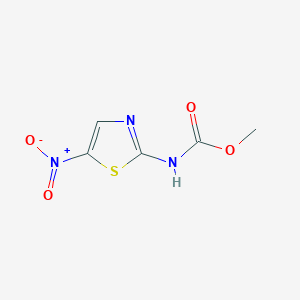
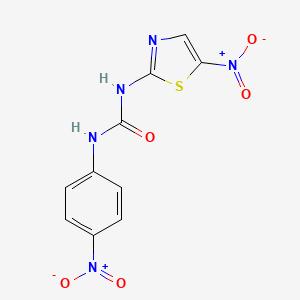
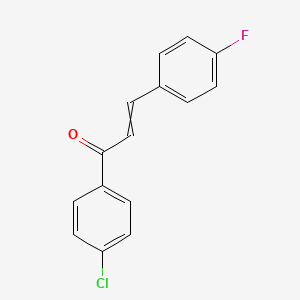
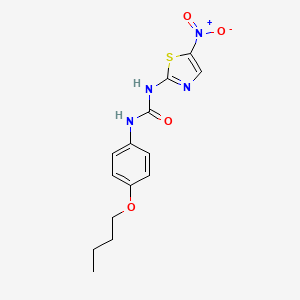
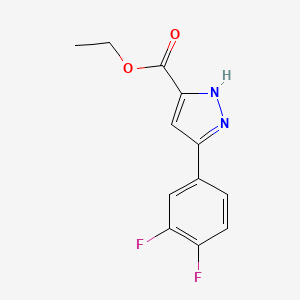
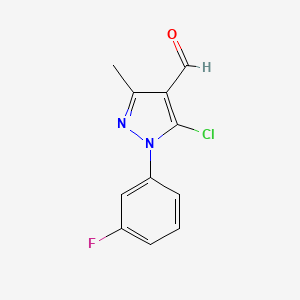
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

